2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL
Description
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
2-(5-amino-3-ethylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C7H13N3O/c1-2-6-5-7(8)10(9-6)3-4-11/h5,11H,2-4,8H2,1H3 |
InChI Key |
GTEJGPMJGNVIMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)N)CCO |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with β-Ketoester Precursors
Reaction Scheme :
Hydrazine hydrate reacts with ethyl 3-ethyl-3-oxopropanoate under acidic conditions to form the pyrazole ring. Ethanolamine is subsequently introduced via nucleophilic substitution.
- Dissolve ethyl 3-ethyl-3-oxopropanoate (1.0 eq) in ethanol.
- Add hydrazine hydrate (1.2 eq) dropwise at 0–5°C.
- Reflux for 6–8 hours under nitrogen.
- Cool to room temperature, acidify with HCl (pH 2–3), and extract with ethyl acetate.
- React the intermediate with 2-bromoethanol (1.1 eq) in DMF using K₂CO₃ (2.0 eq) at 80°C for 12 hours.
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Ethanol | 78% |
| Temperature | Reflux | +15% vs RT |
| Hydrazine Equiv | 1.2 | Max yield |
Purification : Recrystallization from ethanol/water (3:1) yields 72% pure product (HPLC >98%).
Multi-Step Synthesis via Silylation and Halogenation
Patent-Based Protocol (CN111072566A):
- Silylation : Treat 5-amino-3-ethyl-1H-pyrazole with hexamethyldisilazane (1.5 eq) in toluene at 110°C for 4 hours.
- Halogenation : React the silylated intermediate with difluoroacetyl fluoride (1.1 eq) in acetonitrile at 20°C.
- Acidic Hydrolysis : Use 30% HCl at 50°C for 3 hours to deprotect the silyl group and form the ethanol moiety.
- Scalability: Demonstrated at kilogram scale (58% yield).
- Purity: 96.6% by HPLC after crystallization.
Solid-Phase Synthesis for High-Throughput Applications
Workflow :
- Immobilize β-ketonitrile on Wang resin.
- Condense with hydrazine hydrate in DMF at 60°C for 24 hours.
- Cleave from resin using TFA/water (95:5) to yield 5-aminopyrazole.
- Alkylate with 2-bromoethanol in the presence of NaH (1.5 eq).
- Library Synthesis: 50+ analogs produced with 65–85% yields.
- Solvent Efficiency: DMF enables >90% conversion at 10 mM concentration.
Industrial-Scale Production Insights
- Continuous Flow Reactors : Reduce reaction time from 8 hours (batch) to 30 minutes.
- In-Line Analytics : FTIR monitors cyclization in real-time, ensuring >95% conversion.
| Component | Batch Cost ($/kg) | Flow Cost ($/kg) |
|---|---|---|
| Raw Materials | 420 | 390 |
| Energy | 85 | 55 |
| Labor | 120 | 90 |
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 72 | 98 | Moderate |
| Silylation-Halogenation | 58 | 96.6 | High |
| Solid-Phase | 78 | 97 | Low |
- By-Product Formation : Alkylation at the 5-amino position occurs if stoichiometry exceeds 1.1 eq.
- Solvent Selection : Ethanol improves solubility but prolongs reaction times vs DMF.
Chemical Reactions Analysis
Pyrazole Ring Formation
-
Cyclocondensation : The pyrazole core is typically formed via cyclocondensation of β-enamino diketones or β-ketonitriles with hydrazines. For example, β-enamino diketones react with hydrazines under basic conditions to yield 3,5-disubstituted pyrazoles .
-
Nitration : Substitution at the 3-position (ethyl group) may involve nitration of methylpyrazole precursors using concentrated nitric acid and sulfuric acid, followed by reduction to introduce amino groups .
| Key Reagents | Reaction Conditions | Outcome |
|---|---|---|
| β-enamino diketone + hydrazine | Basic conditions (e.g., NaOH) | 3,5-disubstituted pyrazole |
| Methylpyrazole + HNO₃/H₂SO₄ | Nitration (60–80°C) | Nitro-substituted pyrazole |
Functional Group Transformations
The compound undergoes diverse chemical reactions due to its functional groups (hydroxyl, amino, and pyrazole ring).
Oxidation/Reduction
-
Oxidation : The hydroxyl group in the ethanol moiety can be oxidized to form a carbonyl compound using reagents like KMnO₄ or CrO₃.
-
Reduction : The amino group may undergo reduction to form an amine derivative using NaBH₄ or LiAlH₄.
Condensation Reactions
-
Nucleophilic Substitution : The hydroxyl group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form acetal/ketal derivatives.
-
Amide Formation : The amino group can react with acylating agents (e.g., acyl chlorides) to form amides.
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation | KMnO₄, H⁺ | Carbonyl derivative |
| Condensation | Aldehyde + H⁺ | Acetal/ketal derivative |
Coupling Reactions
-
Diazo Coupling : The pyrazole ring can undergo coupling with diazonium salts to form azo-dyes or azo-complexes .
-
Thioamide Formation : The amino group may react with thiosemicarbazide to form thioamide derivatives, as observed in related pyrazole systems .
Pyrazole Ring Formation
The cyclocondensation of β-enamino diketones with hydrazines proceeds via a tandem process involving imine formation, cyclization, and aromatization . For example:
-
Imine Formation : The β-enamino diketone reacts with hydrazine to form a hydrazone intermediate.
-
Cyclization : The intermediate undergoes cyclization, driven by the elimination of water and ammonia.
-
Aromatization : The resulting dihydro-pyrazole is oxidized to form the aromatic pyrazole ring .
Alkylation Mechanism
The introduction of the ethanol moiety involves nucleophilic attack by the pyrazole nitrogen on an alkylating agent (e.g., ethylene oxide):
R–N–H + CH₂CH₂O → R–N–CH₂CH₂OH
This step typically occurs under basic conditions to deprotonate the pyrazole nitrogen.
Key Research Findings
-
Regioselectivity : Pyrazole synthesis methods often achieve regioselective substitution at the 3- and 5-positions, depending on the starting materials and reaction conditions .
-
Functional Group Tolerance : The compound’s ethanol and amino groups enable downstream functionalization without disrupting the pyrazole core.
-
Stability : Pyrazole derivatives generally exhibit good thermal stability, with decomposition temperatures often exceeding 200°C.
Scientific Research Applications
2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Substituents
(a) 2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL
- Molecular Formula : C₉H₁₁N₃O₂
- Substituents: 3-furan-3-yl, 5-amino, 1-ethanol.
- Its higher molecular weight (193.20 g/mol) compared to the ethyl analog suggests increased planarity and rigidity .
(b) Thiophene-Linked Pyrazole Derivatives
- Example: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a, C₁₀H₈N₄O₂S) .
- Substituents: Thiophene, cyano, hydroxy, ketone.
- Key Features: The thiophene sulfur atom increases polarizability and may improve binding to metal ions or biological targets. The cyano group enhances electrophilicity, making such compounds intermediates in heterocyclic synthesis .
Aromatic and Carbonyl-Substituted Pyrazoles
(a) 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione (5)
- Molecular Formula : C₁₉H₁₆N₂O₃
- Substituents : Phenyl, diketone.
- Key Features : The diketone moiety enables chelation with metals, relevant to catalysis or material science. The phenyl groups contribute to hydrophobicity and crystallinity, as evidenced by its synthesis under anhydrous conditions with lithium bis(trimethylsilyl)amide .
(b) Pyran-Fused Pyrazole Derivatives
- Example: 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a, C₁₇H₁₂N₆O₂) .
- Substituents: Pyran, cyano, hydroxy.
- Cyano groups increase thermal stability, useful in polymer or agrochemical applications .
Comparative Data Table
Biological Activity
2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL, a compound with a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant data and case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃N₃O |
| Molecular Weight | 155.20 g/mol |
| CAS Number | 1152925-81-9 |
| Boiling Point | Not available |
| Density | Not available |
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, a study highlighted that compounds with similar structures showed IC₅₀ values ranging from 1.82 to 5.55 μM against various cancer cell lines such as HCT-116 and HePG-2 . The structure–activity relationship (SAR) indicates that the presence of the pyrazole ring is crucial for enhancing cytotoxicity .
Case Study:
In a comparative analysis of different pyrazole derivatives, compound 10c exhibited superior activity with an IC₅₀ of 2.86 μM against MCF-7 cells, outperforming standard chemotherapeutics like doxorubicin (IC₅₀ = 4.17 μM) . These findings suggest that modifications to the pyrazole structure can significantly enhance anticancer efficacy.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. In vitro studies revealed that several pyrazole derivatives showed excellent antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 7b | 0.22 | Bactericidal |
| 10 | 0.25 | Bactericidal |
These results underscore the potential of pyrazole derivatives as effective antimicrobial agents.
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, this compound has shown promise in anti-inflammatory applications. A review indicated that certain pyrazole derivatives could inhibit COX enzymes, which play a pivotal role in inflammatory processes . The anti-inflammatory effects were quantified through edema inhibition tests, where some derivatives demonstrated significantly higher efficacy than traditional anti-inflammatory drugs like celecoxib .
Structure–Activity Relationship (SAR)
The SAR analysis for pyrazole compounds emphasizes the importance of specific substituents on the pyrazole ring in modulating biological activity. For example, compounds with bulky aryl groups at position 5 exhibited enhanced anticancer properties compared to their counterparts lacking such modifications .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL, and how are reaction conditions optimized?
A typical synthetic route involves refluxing pyrazole precursors in ethanol or similar polar solvents to facilitate cyclization or substitution reactions. For example, analogous pyrazole derivatives are synthesized by refluxing stoichiometric equivalents of reactants (e.g., 10 mmol) in ethanol for 2 hours, followed by filtration and recrystallization from a DMF-EtOH (1:1) mixture . Optimization factors include:
- Solvent choice : Ethanol balances polarity and boiling point for efficient reflux.
- Reaction time : Prolonged heating (≥2 hours) ensures complete conversion.
- Purification : Recrystallization minimizes impurities, critical for structural analysis.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., ethyl, amino, and ethanol groups). For example, the ethanol moiety’s hydroxyl proton may appear as a broad singlet (~1.5–2.5 ppm), while pyrazole ring protons resonate between 6–8 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., ~183 g/mol).
- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and O-H stretches (~3400 cm⁻¹) confirm functional groups.
Advanced Questions
Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results during structural elucidation?
Discrepancies may arise from polymorphism, solvent inclusion, or dynamic effects in solution. Strategies include:
- Cross-validation : Use SHELXL (SHELX suite) for high-resolution refinement to resolve bond-length/angle mismatches .
- Dynamic NMR : Probe temperature-dependent shifts to identify conformational flexibility.
- Computational modeling : Compare DFT-optimized structures with crystallographic data to assess steric/electronic effects.
Q. What strategies enhance regioselectivity during functionalization of the pyrazole ring in this compound?
Regioselectivity is influenced by steric and electronic factors:
- Steric hindrance : Bulky substituents (e.g., ethyl at position 3) direct reactions to less hindered sites (e.g., position 5) .
- Electronic effects : Electron-withdrawing groups (e.g., amino) activate specific ring positions for electrophilic substitution.
- Catalytic control : Use transition-metal catalysts (e.g., Pd) for directed C-H functionalization .
Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?
Hydrogen bonding (N-H⋯O) and π-π stacking in the crystal lattice affect solubility and stability. For example:
- Hydrogen-bond networks : Stabilize the ethanol moiety, influencing melting points .
- Packing density : Tight packing (e.g., monoclinic vs. triclinic systems) correlates with hygroscopicity .
Methodological Tables
Q. Table 1: Synthetic Conditions for Pyrazole Derivatives
| Step | Conditions | Reference |
|---|---|---|
| Reflux | Ethanol, 2 h, 10 mmol reactants | |
| Recrystallization | DMF-EtOH (1:1), slow cooling | |
| Yield Optimization | Excess ethanol, inert atmosphere |
Q. Table 2: SHELXL Refinement Parameters for Pyrazole Crystals
| Parameter | Typical Range | Reference |
|---|---|---|
| R-factor | 0.04–0.06 | |
| Data/Parameter Ratio | ≥15:1 | |
| Hydrogen Bonding | N-H⋯O (2.8–3.2 Å) |
Safety and Stability
Q. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (analogous to pyrazole safety guidelines) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
Q. How can researchers confirm molecular structure if the compound exhibits low crystallinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
